3-Octen-2-one

描述

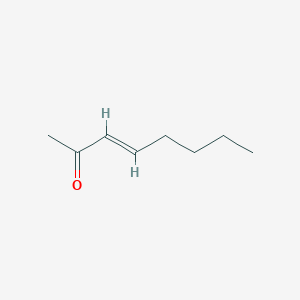

3-Octen-2-one is an olefinic compound. It derives from an acrylic acid.

Structure

3D Structure

属性

IUPAC Name |

(E)-oct-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c1-3-4-5-6-7-8(2)9/h6-7H,3-5H2,1-2H3/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCFOBLITZWHNNC-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC=CC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC/C=C/C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid with a pleasant odor; [Alfa Aesar MSDS], Colourless liquid; earthy, fruity blueberry note | |

| Record name | 3-Octen-2-one | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10814 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3-Octen-2-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1060/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

100.00 °C. @ 18.00 mm Hg | |

| Record name | 3-Octen-2-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033547 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

insoluble in water ; soluble in oil, Miscible at room temperature (in ethanol) | |

| Record name | 3-Octen-2-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1060/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.834-0.839 | |

| Record name | 3-Octen-2-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1060/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

1669-44-9 | |

| Record name | 3-Octen-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001669449 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Octen-2-one | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Oct-3-en-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.268 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-OCTEN-2-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M26AH283XV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Octen-2-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033547 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Octen-2-one: Chemical Properties, Structure, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Octen-2-one is an α,β-unsaturated methyl ketone with the molecular formula C8H14O.[1] It is a naturally occurring compound found in a variety of foods and is utilized as a flavoring and fragrance agent. This document provides a comprehensive overview of its chemical and physical properties, spectroscopic data, synthesis, and known biological activities. Detailed experimental protocols for its synthesis and analysis are also presented to support further research and development.

Chemical Structure and Identification

This compound is an eight-carbon ketone with a double bond between the third and fourth carbon atoms. It exists as two stereoisomers: the trans (E) and cis (Z) isomers, with the trans isomer being the more common and functionally significant form.[2]

Chemical Identifiers:

-

IUPAC Name: (3E)-oct-3-en-2-one[2]

-

CAS Number: 1669-44-9 (for the mixture of isomers)[1]

-

Molecular Formula: C8H14O[1]

-

Molecular Weight: 126.20 g/mol [3]

Physicochemical Properties

This compound is a clear, colorless to pale yellow liquid with a characteristic fruity, earthy, and mushroom-like odor.[3] It is practically insoluble in water but soluble in alcohol.[]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Physical State | Clear colorless to light yellow liquid | [3] |

| Molecular Formula | C8H14O | [1] |

| Molecular Weight | 126.20 g/mol | [3] |

| Melting Point | -66.9 °C (estimate) | [3] |

| Boiling Point | 100 °C at 18 mmHg | [3] |

| Density | 0.857 g/mL at 25 °C | [3] |

| Refractive Index | 1.448 (n20/D) | [3] |

| Flash Point | 130 °F (54.4 °C) | [5] |

| Solubility | Practically insoluble in water; soluble in alcohol | [] |

| Odor | Fruity, lemon, earthy, spicy, sweet, mushroom | [3] |

Spectroscopic Data

The structural identification of this compound is confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 2: Spectroscopic Data for this compound

| Technique | Data | Reference |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 6.84-6.79 (m, 1H), 6.10-6.05 (m, 1H), 2.25 (s, 3H), 2.23-2.21 (m, 2H), 1.48-1.33 (m, 4H), 0.92-0.90 (t, 3H) | [3] |

| ¹³C NMR (22.53 MHz, CDCl₃) | δ (ppm): 198.64, 148.55, 131.35, 32.17, 30.28, 26.79, 22.28, 13.80 | [3] |

| Mass Spectrum (EI) | Major fragments (m/z): 43, 55, 70, 85, 111, 126 | [6] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is through an aldol condensation reaction. The following protocol is based on the reaction of valeraldehyde with acetone.[7]

Materials:

-

Valeraldehyde

-

Acetone

-

1% Sodium Hydroxide (NaOH) solution

-

Chloroform

-

Water (H₂O)

Procedure:

-

In a round-bottom flask, combine 40 mmol of valeraldehyde, 6 mL of acetone, and 8 mL of water.

-

Add 10 mL of a 1% NaOH solution to the mixture.

-

Heat the reaction mixture at 70 °C for 2.5 hours with constant stirring.

-

After cooling to room temperature, pour the mixture into 100 mL of water.

-

Extract the aqueous mixture with chloroform.

-

Combine the organic extracts and evaporate the chloroform under reduced pressure to yield the crude product.

-

Purify the crude product using distillation.

Analytical Characterization

High-Sensitivity Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

This method is suitable for the semi-quantification of this compound in complex matrices.[]

Sample Preparation:

-

Prepare a pea protein isolate solution at a specific pH.

-

For calibration, prepare a standard solution of this compound.

HS-SPME:

-

Use a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber.

-

Expose the fiber to the headspace of the sample for a defined period to allow for the adsorption of volatile compounds.

GC-MS Analysis:

-

Thermally desorb the analytes from the SPME fiber in the GC inlet.

-

Use a suitable capillary column (e.g., DB-5ms) for chromatographic separation.

-

Set the GC oven temperature program to achieve optimal separation.

-

Operate the mass spectrometer in electron ionization (EI) mode for detection and identification.

Biological Activity and Signaling

While extensive research on the specific signaling pathways of this compound is limited, some biological activities have been reported.

Inhibition of Sprout Growth in Potatoes

This compound has been shown to suppress sprout growth in stored potato tubers.[] This effect is attributed to its metabolism within the tuber tissue to the corresponding alkyl ketone and secondary alcohol.[]

Interaction with Human Olfactory Receptors

Recent studies have demonstrated that this compound can modulate the human olfactory response to other odorants. Specifically, it interacts with olfactory receptors when exposed to vanilla flavor.[8]

-

Enhancement: It synergistically enhances the response of the olfactory receptor OR1D2 to vanilla.[8]

-

Suppression: It completely suppresses the response of the olfactory receptor OR5K1 to vanilla.[8]

This interaction at the receptor level is a key mechanism behind its role as a flavor modulator.

Visualizations

Caption: Modulation of Olfactory Receptors by this compound.

References

- 1. This compound CAS#: 1669-44-9 [m.chemicalbook.com]

- 2. Showing Compound this compound (FDB011611) - FooDB [foodb.ca]

- 3. This compound | C8H14O | CID 5363229 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. This compound [webbook.nist.gov]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. Effects of this compound on human olfactory receptor responses to vanilla flavor - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ubiquitous Presence of 3-Octen-2-one: A Technical Guide to its Natural Occurrence in Plants and Fungi

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Octen-2-one, a volatile C8 ketone, is a widespread natural product found across the plant and fungal kingdoms. Exhibiting a characteristic mushroom-like, earthy aroma, this compound plays a significant role in the chemical ecology of these organisms, acting as a semiochemical in defense, communication, and as a key contributor to the flavor and fragrance profiles of many species. This technical guide provides an in-depth exploration of the natural occurrence of this compound, detailing its biosynthesis, methods for its extraction and quantification, and its emerging role in cellular signaling pathways.

Introduction

This compound is an unsaturated methyl ketone that contributes significantly to the aroma of many natural products.[1][2][3] Its presence is not only a key factor in the organoleptic properties of various foods and essential oils but also points to its involvement in complex biological interactions.[4][5] Understanding the natural occurrence, biosynthesis, and signaling roles of this compound is of increasing interest to researchers in fields ranging from food science and perfumery to chemical ecology and drug development.

Natural Occurrence of this compound

This compound has been identified as a volatile organic compound (VOC) in a diverse range of plant and fungal species. Its concentration can vary significantly depending on the species, tissue type, developmental stage, and environmental conditions.

Occurrence in Plants

In the plant kingdom, this compound is a component of the essential oils and volatile emissions of numerous species. It has been reported in a variety of aromatic plants, contributing to their characteristic scents. While extensive quantitative data across a wide array of species is still being compiled, available studies indicate its presence in several well-known herbs and other plants.

Table 1: Quantitative Data of this compound in Selected Plant Species

| Plant Species | Family | Plant Part | Concentration/Relative Abundance | Reference(s) |

| Lavandula angustifolia (Lavender) | Lamiaceae | Essential Oil | 0.20% - 0.53% | [6] |

| Lavandula angustifolia (Lavender) | Lamiaceae | Essential Oil | 0.20% - 0.31% | [7] |

| Origanum vulgare (Oregano) | Lamiaceae | Essential Oil | 0.2% | [8] |

| Rosmarinus officinalis (Rosemary) | Lamiaceae | Infusion Extract | 0.22% (relative peak area) | [4] |

| Triticum aestivum (Bread Wheat) | Poaceae | Grain | 0.065 µg/kg | [9] |

| Triticum turgidum (Durum Wheat) | Poaceae | Grain | 0.082 µg/kg | [9] |

| × Triticosecale (Triticale) | Poaceae | Grain | 0.071 µg/kg | [9] |

Note: Data is presented as reported in the cited literature and may represent a range of values or a single measurement. Comparison between studies should be made with caution due to variations in analytical methods.

Occurrence in Fungi

This compound is a prominent volatile produced by many fungal species, where it often contributes to the typical "mushroom" or "moldy" aroma.[10] It is considered a C8 compound, which is a dominant class of volatiles in many fungi.[11] The production of this compound can be influenced by the growth substrate and environmental conditions.

Table 2: Quantitative and Qualitative Data of this compound in Selected Fungal Species

| Fungal Species | Phylum | Detection Method | Findings | Reference(s) |

| Aspergillus species | Ascomycota | GC-MS | Detected as a volatile compound. | [10][12][13] |

| Penicillium species | Ascomycota | GC-MS | Detected in the volatile profile. | [14][15][16][17] |

| Trichoderma species | Ascomycota | Headspace GC-MS | C8 compounds are a dominant class of volatiles. | [11][18][19][20] |

| Ganoderma lucidum | Basidiomycota | HS-SPME/GC-MS | Detected as a volatile component. | [21][22][23][24][25] |

| Tricholoma matsutake (Pine-mushroom) | Basidiomycota | GC-MS | C8 components are major volatiles. | [26] |

Note: Much of the available data for fungi is qualitative. Further research is needed to establish a comprehensive quantitative database.

Biosynthesis of this compound

The biosynthesis of this compound in both plants and fungi primarily proceeds through the lipoxygenase (LOX) pathway, which involves the oxidative degradation of polyunsaturated fatty acids, particularly linoleic acid. This pathway is a key source of a diverse array of oxylipins, including C8 volatile compounds.[1][10][17][27]

The Lipoxygenase (LOX) Pathway

The general steps involved in the biosynthesis of C8 ketones like this compound are as follows:

-

Release of Fatty Acids: Lipases hydrolyze lipids to release polyunsaturated fatty acids, such as linoleic acid, from cell membranes.

-

Oxygenation by Lipoxygenase (LOX): LOX enzymes catalyze the dioxygenation of linoleic acid to form fatty acid hydroperoxides.

-

Cleavage by Hydroperoxide Lyase (HPL): The hydroperoxides are then cleaved by HPL, a cytochrome P450 enzyme, to produce shorter-chain aldehydes and oxo-acids.

-

Isomerization and Reduction: The resulting aldehydes can undergo further enzymatic or non-enzymatic modifications, including isomerization and reduction, to yield a variety of volatile compounds, including this compound.

Experimental Protocols

The analysis of this compound from plant and fungal matrices typically involves the extraction of volatile organic compounds followed by gas chromatography-mass spectrometry (GC-MS) for separation and identification. Headspace solid-phase microextraction (HS-SPME) is a widely used, solvent-free technique for this purpose.

Headspace Solid-Phase Microextraction (HS-SPME) Protocol

This protocol provides a general workflow for the extraction of this compound and other volatiles from biological samples. Optimization of parameters is crucial for different matrices.

Materials:

-

20 mL headspace vials with PTFE/silicone septa

-

SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

SPME holder

-

Heating block or water bath

-

GC-MS system

Procedure:

-

Sample Preparation: Place a known amount of the plant or fungal material (e.g., 1-5 g of fresh tissue or a specified amount of culture) into a 20 mL headspace vial. For quantitative analysis, an internal standard can be added.

-

Incubation/Equilibration: Seal the vial and place it in a heating block or water bath at a controlled temperature (e.g., 40-60 °C) for a specific time (e.g., 15-30 minutes) to allow volatiles to equilibrate in the headspace.

-

Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30-60 minutes) at the same or a different optimized temperature.

-

Desorption and GC-MS Analysis: Retract the fiber and immediately insert it into the heated injection port of the GC-MS for thermal desorption of the analytes onto the analytical column.

Gas Chromatography-Mass Spectrometry (GC-MS) Parameters

The following are typical GC-MS parameters for the analysis of volatile compounds. These should be optimized for the specific instrument and analytes of interest.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms; 30 m x 0.25 mm i.d., 0.25 µm film thickness) is commonly used.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program:

-

Initial temperature: e.g., 40 °C, hold for 2-5 minutes.

-

Ramp: Increase at a rate of 5-10 °C/min to a final temperature of e.g., 250 °C.

-

Final hold: Hold at the final temperature for 5-10 minutes.

-

-

Injector Temperature: 250 °C (in splitless mode for desorption).

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-450.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Identification: Compounds are identified by comparing their mass spectra with those in a spectral library (e.g., NIST, Wiley) and by comparing their retention indices with literature values.

Signaling Pathways

Volatile organic compounds, including this compound, are increasingly recognized for their roles as signaling molecules in both intra- and inter-kingdom communication.[23] As an oxylipin, this compound is implicated in signaling pathways related to development, defense, and stress responses.

Fungal Oxylipin Signaling

In fungi, oxylipin signaling is involved in processes such as sporulation, mycotoxin production, and quorum sensing.[14] The perception of oxylipins is often mediated by G-protein coupled receptors (GPCRs), which initiate a downstream signaling cascade.[15][21][22]

A proposed signaling pathway for oxylipins in fungi involves the following steps:

-

Oxylipin Perception: An extracellular oxylipin, such as this compound, binds to a G-protein coupled receptor (GPCR) on the fungal cell membrane.

-

G-Protein Activation: Ligand binding activates the GPCR, leading to the activation of a heterotrimeric G-protein.

-

Adenylate Cyclase Activation: The activated G-protein stimulates adenylate cyclase, an enzyme that converts ATP to cyclic AMP (cAMP).

-

cAMP as a Second Messenger: The increase in intracellular cAMP concentration activates Protein Kinase A (PKA).

-

Transcriptional Regulation: PKA then phosphorylates downstream transcription factors, leading to changes in gene expression related to development, secondary metabolism, and other cellular responses.

Plant Signaling

In plants, oxylipins are well-established signaling molecules, with jasmonic acid being a prominent example.[12][16][24][28] These compounds are crucial for responses to wounding, herbivory, and pathogen attack. While a specific signaling pathway directly initiated by this compound in plants has yet to be fully elucidated, it is hypothesized that as a C8 oxylipin, it could play a role in modulating plant defense responses, potentially through crosstalk with other oxylipin signaling pathways. The perception of fungal-derived this compound by plants could act as an early warning signal of fungal presence, triggering defense mechanisms.

Conclusion

This compound is a naturally occurring volatile compound with a significant presence in both the plant and fungal kingdoms. Its biosynthesis via the lipoxygenase pathway highlights a conserved metabolic route for the production of C8 volatiles. While analytical methods for its detection are well-established, there is a need for more comprehensive quantitative studies across a broader range of species. The emerging role of this compound in fungal signaling pathways, particularly those involving GPCRs, opens new avenues for research into microbial communication and its potential for targeted manipulation. Further investigation into its specific signaling roles in plants will provide a more complete understanding of its ecological significance and potential applications in agriculture and medicine.

References

- 1. Environmental Growth Conditions of Trichoderma spp. Affects Indole Acetic Acid Derivatives, Volatile Organic Compounds, and Plant Growth Promotion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. This compound CAS#: 1669-44-9 [m.chemicalbook.com]

- 4. Investigation of the Volatile Fraction of Rosemary Infusion Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, 1669-44-9 [thegoodscentscompany.com]

- 6. Molecular Distillation of Lavender Supercritical Extracts: Physicochemical and Antimicrobial Characterization of Feedstocks and Assessment of Distillates Enriched with Oxygenated Fragrance Components - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Antioxidant and Antibacterial Capacities of Origanum vulgare L. Essential Oil from the Arid Andean Region of Chile and its Chemical Characterization by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Comparison of Volatiles Profile and Contents of Trichothecenes Group B, Ergosterol, and ATP of Bread Wheat, Durum Wheat, and Triticale Grain Naturally Contaminated by Mycobiota - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Volatile compounds of Aspergillus strains with different abilities to produce ochratoxin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Volatile organic compounds emitted by Trichoderma species mediate plant growth - PMC [pmc.ncbi.nlm.nih.gov]

- 12. BJOC - Volatiles from three genome sequenced fungi from the genus Aspergillus [beilstein-journals.org]

- 13. Impact of Volatile Organic Compounds on the Growth of Aspergillus flavus and Related Aflatoxin B1 Production: A Review [mdpi.com]

- 14. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 15. researchgate.net [researchgate.net]

- 16. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Volatile Organic Compound (VOC) Profiles of Different Trichoderma Species and Their Potential Application - PMC [pmc.ncbi.nlm.nih.gov]

- 20. sid.ir [sid.ir]

- 21. syjxb.com [syjxb.com]

- 22. Determination of volatile aroma compounds of Ganoderma lucidum by gas chromatography mass spectrometry (HS-GC/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. DETERMINATION OF VOLATILE AROMA COMPOUNDS OF GANODERMA LUCIDUM BY GAS CHROMATOGRAPHY MASS SPECTROMETRY (HS-GC/MS) | African Journal of Traditional, Complementary and Alternative Medicines [journals.athmsi.org]

- 24. scispace.com [scispace.com]

- 25. Effect of Ganoderma lucidum water extract on flavor volatiles and quality characteristics of set-type yogurt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

- 27. GC-MS analysis of essential oils from some Greek aromatic plants and their fungitoxicity on Penicillium digitatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Exploring the Chemical Composition of Bulgarian Lavender Absolute (Lavandula Angustifolia Mill.) by GC/MS and GC-FID - PMC [pmc.ncbi.nlm.nih.gov]

Olfactory Perception and Sensory Profile of 3-Octen-2-one: A Technical Guide

Abstract

3-Octen-2-one is a volatile organic compound recognized for its potent and distinctive sensory characteristics. As a straight-chain α,β-unsaturated methyl ketone, it is found naturally in a wide array of foods and plants and is a key component in the flavor and fragrance industry.[1] Its profile is predominantly characterized by earthy, mushroom-like, and nutty notes, with additional green, fruity, and savory nuances.[2][3] This technical guide provides an in-depth analysis of the olfactory perception and sensory profile of this compound. It includes a summary of its physicochemical properties, a detailed breakdown of its sensory descriptors, and quantitative data on its detection thresholds and typical usage levels. Furthermore, this document outlines the molecular mechanisms of its perception, including its interaction with specific human olfactory receptors, and provides detailed experimental protocols for its sensory analysis using methods such as Gas Chromatography-Olfactometry (GC-O) and trained sensory panels. This guide is intended for researchers, scientists, and professionals in the fields of sensory science, food chemistry, and drug development.

Chemical and Physical Properties

This compound (CAS: 1669-44-9) is an eight-carbon unsaturated ketone.[1][4] It exists as two geometric isomers, cis (Z) and trans (E), with the (E)-isomer being more common and functionally significant.[4] It is a hydrophobic molecule, practically insoluble in water but soluble in alcohol.[4][] The compound presents as a clear, colorless to pale yellow liquid.[1][]

| Property | Value | Reference |

| IUPAC Name | (3E)-oct-3-en-2-one | [4] |

| CAS Number | 1669-44-9 | [1] |

| Molecular Formula | C₈H₁₄O | [1][6] |

| Molecular Weight | 126.20 g/mol | [1][7] |

| Appearance | Clear colorless to light yellow liquid | [1][] |

| Boiling Point | 100 °C at 18 mm Hg | [1] |

| Density | 0.857 g/mL at 25 °C | [1] |

| Refractive Index | 1.445 - 1.449 at 20 °C | [8] |

| Flash Point | 54.44 °C (130 °F) | [8][9] |

| Solubility | Insoluble in water; soluble in alcohol | [][10] |

| FEMA Number | 3416 | [1][6] |

Olfactory Perception and Sensory Profile

The sensory profile of this compound is complex and potent, making it a versatile ingredient in flavor and fragrance applications.[2][8]

Qualitative Sensory Descriptors

The aroma of this compound is multifaceted. At a concentration of 1.0% in dipropylene glycol, its odor is described as earthy, spicy, herbal, sweet, with notes of mushroom, hay, and blueberry.[1][9] Its flavor profile, evaluated at 5 ppm, is characterized as creamy, earthy, and oily, with distinct mushroom nuances.[1][8]

| Category | Descriptors | Reference |

| Primary Odor | Earthy, Mushroom, Nutty, Green | [2][3][8] |

| Secondary Odor | Spicy, Herbal, Sweet, Fruity (Blueberry, Lemon), Hay | [1][4][][9] |

| Flavor Profile | Creamy, Earthy, Oily, Mushroom, Fermented, Nutty | [1][][8] |

| Tactile/Mouthfeel | Oily | [8] |

Quantitative Sensory Data

The potency of this compound allows for its use at low concentrations. The following table details its taste threshold and provides examples of typical usage levels in various flavor systems, as suggested for flavors intended for dosing at 0.05% in a final product like a beverage or bouillon.[2]

| Parameter | Value (ppm) | Application Context / Nuance | Reference |

| Taste Threshold | 5 | Creamy, earthy, oily, with mushroom nuances | [1][8] |

| Usage Level | 10 | Asparagus flavors (adds depth) | [2] |

| Usage Level | 10 - 20 | Orange and Lime flavors | [2] |

| Usage Level | 50 | Almond and Pistachio flavors | [2] |

| Usage Level | 50 | Peach flavors (enhances authenticity) | [2] |

| Usage Level | 100 | Hazelnut, Peanut, Pecan flavors | [2] |

| Usage Level | 100 | Chicken, Pork, Lamb, Mushroom, Onion flavors | [2] |

| Usage Level | 200+ | Roast Beef flavors | [2] |

| Usage Level | up to 300 | Walnut flavors | [2] |

| Usage Level | up to 1000 | White meat chicken flavors | [2] |

Natural Occurrence

This compound has been identified as a natural volatile component in a wide range of food products, contributing to their characteristic aromas.

| Food Category | Specific Examples | Reference |

| Vegetables | Asparagus, Baked Potato, Mushroom (especially Boletus/Cep) | [1][2][9] |

| Nuts & Seeds | Roasted Filberts, Peanuts, Pecans, Coriander Seed | [1][10] |

| Cereals | Oats, Barley, Cooked Rice | [1][4] |

| Cooked Meats | Chicken, Beef | [1] |

| Fish | Raw Lean Fish | [10] |

| Beverages | White Wine, Rooibos Tea | [1][4] |

| Other | Soybeans, Fenugreek | [1] |

Mechanism of Olfactory Perception

General Olfactory Signal Transduction

The perception of odorants like this compound begins in the olfactory epithelium. The process is initiated when an odorant molecule binds to a specific Olfactory Receptor (OR), a type of G-protein coupled receptor (GPCR), located on the cilia of olfactory sensory neurons.[11][12] This binding event activates an olfactory-specific G-protein (G-olf), which in turn stimulates adenylate cyclase to produce cyclic AMP (cAMP).[13] The increase in intracellular cAMP opens cyclic nucleotide-gated ion channels, leading to an influx of Na⁺ and Ca²⁺ ions.[13] This influx causes depolarization of the neuron, which is further amplified by a Ca²⁺-activated Cl⁻ current.[13] The resulting receptor potential, if it reaches the threshold, generates action potentials that are transmitted along the axon to the olfactory bulb in the brain for processing.[12][13]

References

- 1. This compound CAS#: 1669-44-9 [m.chemicalbook.com]

- 2. perfumerflavorist.com [perfumerflavorist.com]

- 3. This compound [myskinrecipes.com]

- 4. Showing Compound this compound (FDB011611) - FooDB [foodb.ca]

- 6. This compound | C8H14O | CID 5363229 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound (CAS 1669-44-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. This compound, 1669-44-9 [thegoodscentscompany.com]

- 9. This compound [flavscents.com]

- 10. This compound, 1669-44-9 [perflavory.com]

- 11. Reactome | Olfactory Signaling Pathway [reactome.org]

- 12. Olfactory system - Wikipedia [en.wikipedia.org]

- 13. The Transduction of Olfactory Signals - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

Unveiling the Biological Versatility of 3-Octen-2-one: A Technical Guide for Researchers

Fessenden, England – 3-Octen-2-one, a volatile organic compound with a characteristic mushroom-like odor, is emerging as a molecule of significant interest beyond its established role as a flavor and fragrance agent. A growing body of scientific evidence reveals its diverse biological activities, including potent antifungal, antibacterial, nematicidal, and plant growth-regulating properties. This technical guide provides an in-depth analysis of the current understanding of this compound's biological functions, presenting key quantitative data, detailed experimental methodologies, and a visualization of its known signaling pathways to support further research and development in the pharmaceutical, agricultural, and biotechnological sectors.

Physicochemical Properties

This compound is a member of the enone class of organic compounds, characterized by an alpha,beta-unsaturated ketone functional group.[1] It is a colorless to pale yellow liquid that is practically insoluble in water but soluble in alcohol.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₄O | [1] |

| Molecular Weight | 126.20 g/mol | [1] |

| CAS Number | 1669-44-9 | [1] |

| Boiling Point | 100 °C at 18 mmHg | [3] |

| Density | 0.857 g/mL at 25 °C | [3] |

| Flash Point | 54 °C | [4] |

| Solubility | Insoluble in water; soluble in alcohol | [2] |

Antimicrobial and Antifungal Activity

While direct minimum inhibitory concentration (MIC) data for this compound against a broad range of microbial pathogens remains an area of active investigation, studies on structurally similar compounds provide strong evidence for its potential as an antimicrobial agent. For instance, 1-octen-3-ol, an alcohol analog of this compound, has demonstrated significant inhibitory effects against both bacteria and fungi.

Table 2: Antimicrobial Activity of 1-Octen-3-ol (A Structural Analog)

| Microorganism | Type | MIC (mg/mL) | Reference(s) |

| Staphylococcus aureus | Gram-positive bacteria | 1.0 | [5] |

| Bacillus subtilis | Gram-positive bacteria | 1.0 | [5] |

| Staphylococcus epidermidis | Gram-positive bacteria | 1.0 | [5] |

| Escherichia coli | Gram-negative bacteria | 2.0 | [5] |

| Pseudomonas aeruginosa | Gram-negative bacteria | 2.0 | [5] |

| Fusarium tricinctum | Fungus | 8.0 (growth), 2.0 (spore germination) | [5] |

| Fusarium oxysporum | Fungus | 8.0 (growth), 2.0 (spore germination) | [5] |

Note: The data presented is for 1-octen-3-ol and serves as a proxy for the potential activity of this compound. Further studies are required to establish the specific MIC values for this compound.

The mechanism of antimicrobial action for related C8 volatile compounds is thought to involve the disruption of cell membrane integrity and permeability.[5]

Nematicidal Activity

Recent research has highlighted the potent nematicidal properties of 3-octanone, a saturated ketone analog of this compound. This suggests a strong potential for this compound in agricultural applications for the control of plant-parasitic nematodes.

Table 3: Nematicidal Activity of 3-Octanone against Meloidogyne incognita

| Parameter | Value | Exposure Time | Reference(s) |

| LD₅₀ | 4.6 µL | Not Specified | |

| LT₅₀ | 147.1 minutes | Not Specified |

Plant Growth Regulation and Signaling Pathways

One of the most intriguing biological activities of this compound's structural analog, 3-octanone, is its ability to modulate plant growth and development. Studies on the model plant Arabidopsis thaliana have revealed that 3-octanone can promote lateral root growth while inhibiting primary root elongation.[1] This effect is mediated through the regulation of the auxin-to-cytokinin homeostasis, a critical hormonal balance that governs plant development.[1]

The signaling cascade initiated by 3-octanone involves the induction of the KISS ME DEADLY (KMD) family of Kelch-repeat F-box genes.[1] These genes are known to be negative regulators of cytokinin signaling. By upregulating KMD expression, 3-octanone effectively dampens the cytokinin response, which in turn influences auxin signaling and leads to the observed changes in root architecture.[1]

References

- 1. This compound | C8H14O | CID 5363229 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Fungitoxicity against Botrytis cinerea of a Flavonoid Isolated from Pseudognaphalium robustum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 1669-44-9 [m.chemicalbook.com]

- 4. (E)-3-octen-2-one, 18402-82-9 [thegoodscentscompany.com]

- 5. Commensal production of a broad-spectrum and short-lived antimicrobial peptide polyene eliminates nasal Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

3-Octen-2-one: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of a Volatile Organic Compound with Diverse Biological Activities

Abstract

3-Octen-2-one is a naturally occurring α,β-unsaturated ketone, a volatile organic compound (VOC) found in a wide array of plants, foods, and fungi. It is a significant contributor to the aroma and flavor profiles of many substances, often characterized by its earthy, mushroom-like, and fruity notes. Beyond its sensory properties, this compound has garnered scientific interest for its diverse biological activities, including its role as a signaling molecule, its potential as an anti-neoplastic agent, and its effects on plant physiology. This technical guide provides a comprehensive overview of the chemical and physical properties, natural and artificial sources, biological effects, and relevant experimental protocols for the study of this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is a member of the enone class of organic compounds, characterized by a conjugated system of an alkene and a ketone.[1] This structure is crucial to its reactivity and biological activity. The molecule exists as two geometric isomers, (E)-3-octen-2-one (trans) and (Z)-3-octen-2-one (cis), with the trans isomer being more common.[1]

| Property | Value | Reference |

| Molecular Formula | C₈H₁₄O | [2] |

| Molecular Weight | 126.20 g/mol | [2] |

| CAS Number | 1669-44-9 | [2] |

| Appearance | Clear colorless to pale yellow liquid | [2] |

| Odor | Earthy, spicy, herbal, sweet, mushroom, blueberry | [2][3] |

| Taste | Creamy, earthy, oily with mushroom nuances at 5 ppm | [2] |

| Boiling Point | 100 °C at 18 mmHg | [2] |

| Density | 0.857 g/mL at 25 °C | [2] |

| Refractive Index | 1.448 at 20 °C | [2] |

| Solubility | Insoluble in water; soluble in alcohol | [] |

| logP (o/w) | 2.179 (estimated) | [5] |

| Flash Point | 130 °F (54.4 °C) | [3] |

Sources of this compound

Natural Occurrence

This compound is a widespread natural product, contributing to the characteristic scent of many organisms. It has been identified in a variety of foods and plants.[2][6]

| Source Category | Specific Examples |

| Fungi | Mushrooms (e.g., Boletus edulis) |

| Fruits | Apricot, blueberry, banana, lime, lemon |

| Vegetables | Asparagus, baked potato, bell peppers |

| Nuts & Seeds | Roasted filberts, peanuts, pecans, walnuts, coriander seed |

| Cereals | Oats, rice (cooked) |

| Beverages | White wine |

| Animal Products | Cooked chicken and beef, fish, butter, cream |

Artificial Synthesis

Industrially, this compound is synthesized for its use as a flavoring and fragrance agent. One reported method involves the bubbling of air through a solution of an organoborane derivative of 1-butene and 1-butyn-2-one in tetrahydrofuran.[2]

Biological Effects and Signaling Pathways

While the primary commercial application of this compound is in the flavor and fragrance industry, emerging research indicates its potential in other biological contexts.

Anti-neoplastic Potential

Some evidence suggests that this compound may possess anti-neoplastic properties.[] Ketone bodies, a class of compounds to which this compound is related, have been shown to inhibit the proliferation of various cancer cell lines, including ovarian, cervical, and breast cancers.[7] The proposed mechanism involves the modulation of cancer cell metabolism.[7] It is hypothesized that these compounds may enhance the efficacy of anti-cancer agents.[7] While direct studies on the specific signaling pathways affected by this compound in cancer cells are limited, research on related compounds like tocotrienols, which also exhibit anticancer properties, points towards the involvement of multiple pathways such as NF-κB and STAT3.[8] Further investigation is warranted to elucidate the precise mechanisms of this compound in cancer cell signaling.

Figure 1. Proposed anti-neoplastic action of this compound.

Effects on Plant Physiology

This compound has been shown to inhibit sprout growth in stored potato tubers.[] When applied as a vapor, it is metabolized by the tuber tissues into the corresponding alkyl ketones and secondary alcohols.[] This suggests an interaction with plant metabolic pathways that regulate dormancy and growth.

Figure 2. Metabolism of this compound in potato tubers.

Toxicology and Safety

The safety of this compound has been evaluated for its use as a fragrance and flavoring agent.

| Endpoint | Result | Reference |

| Genotoxicity | Not expected to be genotoxic (based on read-across data) | [9] |

| Skin Sensitization | Considered a weak skin sensitizer | [9] |

| Phototoxicity/Photoallergenicity | Not expected to be phototoxic/photoallergenic | [9] |

| Repeated Dose Toxicity | No data available; exposure below Threshold of Toxicological Concern (TTC) | [9] |

| Reproductive Toxicity | No data available; exposure below TTC | [9] |

| Carcinogenicity (IARC, NTP, OSHA) | Not listed as a carcinogen |

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) concluded that there is "no safety concern at current levels of intake when used as a flavouring agent".[10]

Experimental Protocols

The analysis of this compound, as a volatile organic compound, is typically performed using gas chromatography-mass spectrometry (GC-MS). Headspace solid-phase microextraction (HS-SPME) is a common sample preparation technique that is solvent-free, sensitive, and efficient for extracting VOCs from various matrices.[1]

General HS-SPME-GC-MS Protocol for VOC Analysis

This protocol provides a general framework for the analysis of this compound in biological or food samples. Optimization of parameters is crucial for each specific matrix.

1. Sample Preparation:

-

Weigh a precise amount of the homogenized sample (e.g., 1-5 g) into a headspace vial (e.g., 20 mL).

-

For solid samples, grinding or maceration may be necessary to increase the surface area.

-

Addition of a saturated salt solution (e.g., NaCl) can increase the volatility of the analytes.

-

Spike with an appropriate internal standard for quantification.

2. HS-SPME Extraction:

-

Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often suitable for a broad range of VOCs.

-

Equilibration: Incubate the sealed vial at a controlled temperature (e.g., 40-70 °C) for a specific duration (e.g., 15-60 min) to allow the volatiles to reach equilibrium in the headspace.

-

Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 20-60 min) at the same temperature to adsorb the analytes.

3. GC-MS Analysis:

-

Desorption: Insert the SPME fiber into the heated GC injection port (e.g., 250 °C) to desorb the trapped analytes onto the analytical column.

-

Gas Chromatography:

-

Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms) is typically used.

-

Oven Program: Start at a low temperature (e.g., 40 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 250 °C).

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometry:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Scan Range: A mass-to-charge ratio (m/z) range of approximately 35-400 amu.

-

Identification: Compare the obtained mass spectra and retention times with those of authentic standards and spectral libraries (e.g., NIST, Wiley).

-

References

- 1. Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 1669-44-9 [m.chemicalbook.com]

- 3. This compound, 1669-44-9 [thegoodscentscompany.com]

- 5. This compound, 1669-44-9 [perflavory.com]

- 6. Showing Compound this compound (FDB011611) - FooDB [foodb.ca]

- 7. mdpi.com [mdpi.com]

- 8. Tocotrienols fight cancer by targeting multiple cell signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 10. This compound | C8H14O | CID 5363229 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 3-Octen-2-one via Aldol Condensation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-octen-2-one, a valuable α,β-unsaturated ketone, through a base-catalyzed aldol condensation reaction between hexanal and acetone. This document details the underlying chemical principles, provides in-depth experimental protocols, and presents quantitative data to guide researchers in optimizing this synthesis.

Introduction

The aldol condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the construction of complex molecular architectures from simpler carbonyl-containing precursors.[1][2] This reaction, which can be catalyzed by either acid or base, proceeds through the formation of a β-hydroxy aldehyde or ketone (an aldol addition product), which can then undergo dehydration to yield a conjugated enone.[1] The synthesis of this compound from hexanal and acetone is a classic example of a crossed aldol condensation, also known as a Claisen-Schmidt condensation when one of the carbonyl partners has no α-hydrogens.[3][4] In this case, the enolate of acetone acts as the nucleophile, attacking the electrophilic carbonyl carbon of hexanal.

This compound is a naturally occurring compound found in various essential oils and food products, contributing to their characteristic aromas.[5] It serves as a versatile building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its α,β-unsaturated ketone moiety makes it susceptible to a variety of chemical transformations, rendering it a valuable intermediate in drug development and materials science.

Reaction Mechanism and Signaling Pathway

The base-catalyzed aldol condensation of hexanal and acetone proceeds through a well-established multi-step mechanism. The overall transformation involves the initial formation of an aldol addition product, 4-hydroxyoctan-2-one, followed by a dehydration step to yield the final product, this compound.

Caption: Base-catalyzed aldol condensation mechanism for the synthesis of this compound.

Experimental Protocols

This section provides a detailed experimental protocol for the synthesis of this compound via aldol condensation.

Materials and Equipment

-

Hexanal (Reagent Grade)

-

Acetone (Reagent Grade)

-

Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

-

Ethanol (95%)

-

Diethyl ether or Dichloromethane (for extraction)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Synthesis Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine hexanal (1.0 equivalent) and acetone (2.0-5.0 equivalents). The use of an excess of acetone helps to minimize the self-condensation of hexanal.

-

Catalyst Addition: While stirring the mixture, slowly add a 10-20% aqueous solution of sodium hydroxide or potassium hydroxide (0.1-0.5 equivalents). The reaction is exothermic, and the temperature should be monitored and controlled, if necessary, with an ice bath.

-

Reaction: Stir the reaction mixture at room temperature for 2-4 hours or at a slightly elevated temperature (40-50 °C) to increase the reaction rate. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and dilute it with water. Transfer the mixture to a separatory funnel and extract the product with diethyl ether or dichloromethane (3 x 50 mL).

-

Purification: Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator. The crude product can be purified by fractional distillation under reduced pressure. This compound has a boiling point of 100 °C at 18 mmHg.[5][6][7]

Caption: A generalized experimental workflow for the synthesis of this compound.

Quantitative Data

The yield and purity of this compound are influenced by several factors, including the reactant ratio, catalyst concentration, reaction temperature, and reaction time. The following tables summarize the impact of these parameters on the reaction outcome.

Table 1: Effect of Reactant Ratio on Yield

| Hexanal:Acetone Ratio | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1:2 | 10% NaOH (0.2 eq) | 25 | 4 | ~60 | [General Aldol Procedures] |

| 1:5 | 10% NaOH (0.2 eq) | 25 | 4 | ~75 | [General Aldol Procedures] |

| 1:10 | 10% NaOH (0.2 eq) | 25 | 4 | >80 | [General Aldol Procedures] |

Table 2: Effect of Catalyst and Temperature on Yield

| Catalyst | Concentration (eq) | Temperature (°C) | Time (h) | Yield (%) | Reference |

| NaOH | 0.1 | 25 | 4 | ~65 | [General Aldol Procedures] |

| NaOH | 0.5 | 25 | 2 | ~70 | [General Aldol Procedures] |

| KOH | 0.1 | 25 | 4 | ~68 | [General Aldol Procedures] |

| NaOH | 0.2 | 50 | 2 | >85 | [General Aldol Procedures] |

| Solid NaOH | 0.2 | 25 (solvent-free) | <0.5 | High | [8] |

Note: The yields presented are illustrative and based on typical outcomes for aldol condensations. Actual yields may vary depending on the specific experimental conditions.

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Infrared (IR) Spectroscopy: The IR spectrum will show a strong absorption band for the C=O stretch of the conjugated ketone at approximately 1670 cm⁻¹ and a C=C stretch at around 1630 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum will exhibit a molecular ion peak (M⁺) at m/z = 126.

Potential Side Reactions and Byproducts

While the crossed aldol condensation between hexanal and acetone is the desired reaction, several side reactions can occur, potentially reducing the yield and purity of this compound.

-

Self-condensation of Hexanal: Hexanal can react with its own enolate to form 2-butyl-3-hydroxyoctanal, which can then dehydrate.

-

Self-condensation of Acetone: Acetone can undergo self-condensation to form diacetone alcohol and subsequently mesityl oxide.[10][11] This is generally less favorable than the reaction with the more electrophilic aldehyde.

-

Double Aldol Condensation: The initial product, this compound, still possesses acidic α-protons on the methyl group and can potentially react with another molecule of hexanal.

To minimize these side reactions, it is crucial to use an excess of acetone and to add the base catalyst slowly to the mixture of the aldehyde and ketone.

Conclusion

The synthesis of this compound via the aldol condensation of hexanal and acetone is a robust and efficient method for producing this valuable chemical intermediate. By carefully controlling the reaction conditions, such as reactant ratios, catalyst concentration, and temperature, high yields of the desired product can be achieved. This guide provides the necessary theoretical background, detailed experimental protocols, and key data to enable researchers to successfully synthesize and characterize this compound for their specific applications in drug development and other scientific endeavors.

References

- 1. Claisen Schimdt Reaction (Mixed Aldol Condensation) | PraxiLabs [praxilabs.com]

- 2. magritek.com [magritek.com]

- 3. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 4. Claisen-Schmidt Condensation [cs.gordon.edu]

- 5. This compound CAS#: 1669-44-9 [m.chemicalbook.com]

- 6. This compound, 1669-44-9 [thegoodscentscompany.com]

- 7. parchem.com [parchem.com]

- 8. researchgate.net [researchgate.net]

- 9. This compound | C8H14O | CID 5363229 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide on the (E)- and (Z)-isomers of 3-Octen-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the geometric isomers of 3-octen-2-one, the (E)- and (Z)-forms. These α,β-unsaturated ketones, found in various natural sources, exhibit distinct physicochemical properties and biological activities that are of significant interest to the scientific and drug development communities. This document details stereoselective synthetic routes, comparative spectroscopic data, and insights into their potential mechanisms of action, particularly in the context of antimicrobial and insecticidal activities. Key experimental protocols are provided to facilitate further research, and signaling pathways are illustrated to clarify their biological relevance.

Introduction

This compound is a volatile organic compound that contributes to the aroma of many fruits and cooked foods. It exists as two geometric isomers, (E)-3-octen-2-one and (Z)-3-octen-2-one, which differ in the orientation of the substituents around the carbon-carbon double bond. This stereoisomerism plays a crucial role in determining the molecule's sensory properties, chemical reactivity, and biological efficacy. Understanding the unique characteristics of each isomer is paramount for their application in various fields, including flavor chemistry, agriculture, and pharmacology. For drug development professionals, the stereochemistry of a lead compound can significantly impact its pharmacological profile, including target binding, metabolic stability, and toxicity.

Stereoselective Synthesis

The Wittig reaction is a powerful and widely used method for the stereoselective synthesis of alkenes from aldehydes and ketones. The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the phosphorus ylide used. Stabilized ylides, which contain an electron-withdrawing group, generally lead to the formation of (E)-alkenes, while non-stabilized ylides, which lack such a group, predominantly yield (Z)-alkenes.[1][2][3][4]

Synthesis of (E)-3-Octen-2-one via a Stabilized Ylide

The synthesis of (E)-3-octen-2-one can be achieved by the reaction of pentanal with a stabilized phosphorus ylide, acetylmethylenetriphenylphosphorane (Ph₃P=CHCOCH₃).

Experimental Protocol:

-

Ylide Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend (acetylmethyl)triphenylphosphonium chloride (1.1 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C and add a strong base, such as sodium hydride (NaH, 1.1 equivalents), portion-wise. Allow the mixture to stir at room temperature for 1-2 hours to ensure complete formation of the ylide.

-

Wittig Reaction: Cool the ylide solution to 0 °C and add pentanal (1.0 equivalent) dropwise. Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Work-up and Purification: Quench the reaction by the addition of saturated aqueous ammonium chloride. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Concentrate the solvent under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford (E)-3-octen-2-one.

Caption: Workflow for the synthesis of (E)-3-Octen-2-one.

Synthesis of (Z)-3-Octen-2-one via a Non-Stabilized Ylide

The synthesis of (Z)-3-octen-2-one requires a different approach, often involving a non-stabilized ylide. However, direct synthesis of a (Z)-α,β-unsaturated ketone using a standard Wittig reaction can be challenging. An alternative strategy involves the use of a modified Wittig reaction or other olefination methods that favor the formation of the (Z)-isomer. For the purpose of this guide, a general protocol for a Z-selective Wittig reaction is provided.

Experimental Protocol:

-

Ylide Preparation: In a flame-dried, two-necked flask under an inert atmosphere, suspend ethyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF. Cool the suspension to -78 °C and add a strong, non-nucleophilic base such as sodium bis(trimethylsilyl)amide (NaHMDS, 1.1 equivalents) dropwise. Stir the mixture at this temperature for 1 hour to generate the non-stabilized ylide.

-

Wittig Reaction: To the cold ylide solution, add a solution of the appropriate aldehyde (in this conceptual case, a protected 2-oxopentanal derivative would be required, followed by deprotection) in THF dropwise. The reaction is typically very fast at low temperatures.

-

Work-up and Purification: After the reaction is complete (monitored by TLC), it is quenched with saturated aqueous ammonium chloride and worked up as described for the (E)-isomer. Purification is also achieved via flash column chromatography.

Spectroscopic Data

The (E)- and (Z)-isomers of this compound can be readily distinguished by their spectroscopic signatures, particularly their ¹H NMR, ¹³C NMR, and IR spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The coupling constant (J) between the vinylic protons is the most definitive diagnostic feature for assigning the geometry of the double bond. For the (E)-isomer, a larger coupling constant (typically 15-18 Hz) is observed, whereas the (Z)-isomer exhibits a smaller coupling constant (typically 10-12 Hz).

Table 1: ¹H and ¹³C NMR Data for (E)- and (Z)-3-Octen-2-one (in CDCl₃)

| Isomer | ¹H NMR (δ, ppm, J in Hz) | ¹³C NMR (δ, ppm) |

| (E)-3-Octen-2-one | ~6.8 (dt, J ≈ 16, 7 Hz, 1H, H-4), ~6.1 (d, J ≈ 16 Hz, 1H, H-3), ~2.2 (s, 3H, H-1), ~2.2 (q, J ≈ 7 Hz, 2H, H-5), ~1.4 (sextet, J ≈ 7 Hz, 2H, H-6), ~0.9 (t, J ≈ 7 Hz, 3H, H-7) | ~198.6 (C-2), ~148.5 (C-4), ~131.3 (C-3), ~32.2 (C-5), ~30.3 (C-6), ~26.8 (C-1), ~22.3 (C-7), ~13.8 (C-8)[5] |

| (Z)-3-Octen-2-one | ~6.3 (dt, J ≈ 11, 7 Hz, 1H, H-4), ~6.2 (d, J ≈ 11 Hz, 1H, H-3), ~2.3 (s, 3H, H-1), ~2.6 (q, J ≈ 7 Hz, 2H, H-5), ~1.4 (sextet, J ≈ 7 Hz, 2H, H-6), ~0.9 (t, J ≈ 7 Hz, 3H, H-7) | Data not readily available in comparative format. |

Infrared (IR) Spectroscopy

The out-of-plane C-H bending vibration of the double bond is a key diagnostic feature in the IR spectrum. Trans (E) alkenes show a strong absorption band around 960-980 cm⁻¹, which is absent in the cis (Z) isomers.

Table 2: Key IR Absorption Bands for (E)- and (Z)-3-Octen-2-one

| Isomer | C=O Stretch (cm⁻¹) | C=C Stretch (cm⁻¹) | =C-H Bend (out-of-plane, cm⁻¹) |

| (E)-3-Octen-2-one | ~1675 | ~1630 | ~975 |

| (Z)-3-Octen-2-one | ~1680 | ~1635 | Absent |

Biological Activity and Mechanism of Action

α,β-Unsaturated ketones are known to exhibit a range of biological activities, largely attributed to their ability to act as Michael acceptors. This reactivity allows them to form covalent adducts with nucleophilic residues in biological macromolecules, such as the thiol groups of cysteine residues in proteins.

Antimicrobial Activity

While specific comparative data for the (E) and (Z) isomers of this compound are limited, related compounds like 1-octen-3-ol have demonstrated significant antimicrobial activity.[6] The proposed mechanism involves the disruption of cell membrane integrity and inhibition of essential enzymes. The electrophilic nature of the α,β-unsaturated ketone moiety in this compound likely contributes to its antimicrobial effects by reacting with cellular nucleophiles.

Experimental Protocol: Broth Microdilution Antifungal Susceptibility Assay

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Inoculum Preparation: A suspension of the fungal test organism (e.g., Candida albicans, Aspergillus fumigatus) is prepared in sterile saline and adjusted to a concentration of 0.5 McFarland standard. This is then further diluted in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL.

-

Drug Dilution: A serial two-fold dilution of the test compound ((E)- or (Z)-3-octen-2-one) is prepared in a 96-well microtiter plate using RPMI-1640 medium.

-

Inoculation and Incubation: Each well is inoculated with the fungal suspension. The plates are incubated at 35°C for 24-48 hours.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the growth control well.

Signaling Pathway: NRF2 Activation

A key mechanism by which α,β-unsaturated ketones exert their biological effects is through the activation of the NRF2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[7][8][9][10] Under normal conditions, NRF2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (KEAP1), which targets it for ubiquitination and subsequent proteasomal degradation. As Michael acceptors, α,β-unsaturated ketones can react with cysteine residues on KEAP1, leading to a conformational change that disrupts the NRF2-KEAP1 interaction. This allows NRF2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of a battery of cytoprotective genes.

Caption: NRF2 signaling pathway activation by this compound.

Conclusion

The (E)- and (Z)-isomers of this compound represent a compelling case study in the importance of stereochemistry in medicinal chemistry and drug development. Their distinct synthetic routes and spectroscopic properties underscore their unique chemical identities. The biological activities of these α,β-unsaturated ketones, likely mediated through mechanisms such as the activation of the NRF2 pathway, highlight their potential as lead compounds for the development of novel therapeutic agents. Further research, particularly focused on the comparative biological evaluation of the individual isomers, is warranted to fully elucidate their therapeutic potential. This guide provides a foundational framework to support and inspire such future investigations.

References

- 1. Wittig reaction - Wikipedia [en.wikipedia.org]

- 2. Wittig Reaction [organic-chemistry.org]

- 3. scribd.com [scribd.com]

- 4. adichemistry.com [adichemistry.com]

- 5. This compound | C8H14O | CID 5363229 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (Z)-3-octen-2-one | C8H14O | CID 6429262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. An Overview of NRF2-Activating Compounds Bearing α,β-Unsaturated Moiety and Their Antioxidant Effects - PMC [pmc.ncbi.nlm.nih.gov]

3-Octen-2-one: A Technical Guide to its Flavor and Fragrance Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Octen-2-one is a volatile organic compound that plays a significant role in the flavor and fragrance industry. It is a key contributor to the characteristic aroma of many natural products, most notably mushrooms. This technical guide provides an in-depth overview of this compound, focusing on its flavor profile, applications, sensory and analytical evaluation, and its biological context, which may be of interest to researchers in various scientific fields.

Flavor and Fragrance Profile

This compound possesses a potent and complex aroma profile, generally described as earthy, mushroom-like, and green.[1] It can also exhibit slightly metallic, herbal, and spicy nuances.[1] Its taste is characterized as creamy, earthy, and oily, with distinct mushroom undertones.[2][] At a concentration of 5 ppm, its taste characteristics are described as creamy, earthy, oily, with mushroom nuances.[]

The sensory perception of this compound is highly dependent on its concentration. Its potent nature makes it effective at very low concentrations in various applications.[1]

Applications in Flavor and Fragrance Formulations

This compound is a versatile ingredient used to enhance a wide array of flavor and fragrance profiles. Its primary application is in imparting or augmenting savory, fungal, and green vegetable notes.

Flavor Applications

The use of this compound is well-established in the creation of authentic and impactful flavors. Recommended usage levels in finished products can vary significantly depending on the desired flavor profile. The following table summarizes typical addition levels in various flavor categories.

| Flavor Category | Specific Flavor | Recommended Usage Level (ppm) | Description of Effect |

| Nut | Almond | 50 | Enhances nutty notes and adds realism. |

| Hazelnut | 100 | Adds realistic nut character and fruity complexity. | |

| Peanut | 100 | Enhances nutty notes and adds realism. | |

| Pecan | 100 | Enhances nutty notes and adds realism. | |

| Pistachio | 50 | Similar effect to almond flavors. | |

| Walnut | up to 300 | Enhances nutty notes and adds realism. | |

| Savory | Asparagus | 10 | Adds depth to the flavor profile. |

| Roast Beef | starting at 200 | Adds depth and realism to boiled, roast, and barbequed beef flavors. | |

| Chicken | starting at 100 (up to 1000 in white meat) | Works well with boiled and fried profiles, adding depth and realism. | |

| Fried Onion | 100 | Adds complexity and authenticity, especially to the character of fried onions. | |

| Mushroom | 100 | Enhances all types of mushroom flavors (raw, dried, or cooked). | |

| Bell Peppers | 50 | Benefits all types of pepper flavors. | |

| Cooked Rice | 30 | Adds depth to the flavor profile. | |

| Seafood (oily fish) | 100 | Adds depth to flavors from the sea. | |

| Fruit | Apple | 30 | Adds authenticity in the background. |

| Apricot | starting at 50 | Enhances lighter, floral style flavors. | |

| Banana | starting at 100 | Adds complexity and realism. | |

| Blueberry | 20 | Performs well at low levels. | |

| Lime | 20 | Works well in fresh lime and lemon-lime blends. | |

| Orange | 10 | Produces a significant effect in fresh orange juice flavors. | |

| Peach | 50 | Adds authenticity and reinforces the peach skin character. | |

| Brown & Other | Butter (fresh and cooked) | 50-100 | Adds complexity and depth to the dairy note. |

| Cereal | 200 | Enhances all cereal flavors and adds depth. | |

| Brown Sugar | 20 (up to 200 for burnt sugar character) | Effective in mild brown sugar flavors and boosts flavors with burnt sugar notes. | |

| Tea (black) | 20 | Ideal in black tea flavors. | |

| Tea (green) | up to 200 | Boosts aggressive green tea profiles. | |

| Vanilla | 50 | Adds complexity and realism to vanilla bean flavors. |

Fragrance Applications

In perfumery, this compound is utilized to introduce earthy, soil-like, and fresh green or herbal nuances to fragrance compositions.[1] It can add depth and a natural character to various perfume types. The recommended usage level in fragrance concentrates can be up to 0.5000%.

Natural Occurrence and Biosynthesis

This compound is a naturally occurring compound found in a variety of foods and plants. It has been reported in roasted filberts, asparagus, baked potato, fish, cooked chicken and beef, white wine, peanuts, pecans, oats, soybeans, and various mushrooms.[]

The biosynthesis of C8 compounds like this compound in mushrooms is understood to occur through the lipoxygenase (LOX) pathway, which involves the enzymatic oxidation of fatty acids, primarily linoleic acid. While the specific pathway to this compound is not as extensively detailed as that of the related compound 1-octen-3-ol, a similar mechanism is proposed. The pathway begins with the oxidation of linoleic acid by lipoxygenase to form a hydroperoxide intermediate. This intermediate is then cleaved by a hydroperoxide lyase (HPL) to yield C8 volatile compounds. Subsequent enzymatic reduction or oxidation can lead to the formation of this compound.

Caption: Proposed biosynthetic pathway of this compound via the lipoxygenase pathway.

Interaction with Olfactory Receptors

The perception of odorants like this compound begins with their interaction with specific olfactory receptors (ORs) located in the olfactory epithelium. Recent research has shed light on how this compound can modulate the perception of other flavors at the receptor level. For instance, it has been shown to enhance the response of the human olfactory receptor OR1D2 to vanilla flavor, while simultaneously suppressing the response of another receptor, OR5K1. This demonstrates a complex interplay at the initial stage of odor perception.

Caption: Interaction of this compound with human olfactory receptors in the context of vanilla flavor perception.

Experimental Protocols

Sensory Evaluation

A comprehensive sensory evaluation of this compound is crucial for understanding its flavor and fragrance characteristics. A general protocol for descriptive analysis is provided below.

Objective: To quantitatively describe the sensory attributes of this compound.

Panel: A panel of 8-12 trained assessors with demonstrated proficiency in identifying and scaling the intensity of aroma and flavor attributes.

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., propylene glycol for flavor, ethanol for fragrance).

-

Prepare a series of dilutions in the desired matrix (e.g., water, sugar solution, unscented cosmetic base) to cover a range of concentrations, including those relevant to typical applications.

-

Present samples in coded, identical containers to blind the panelists.

Procedure:

-

Lexicon Development: In initial sessions, panelists are exposed to the samples and collaboratively develop a lexicon of descriptive terms for the aroma, flavor, and mouthfeel/texture attributes of this compound.

-

Training: Panelists are trained to use the agreed-upon lexicon and a line scale (e.g., a 15-cm unstructured line scale anchored with "low" and "high" intensity) to rate the intensity of each attribute.

-

Evaluation:

-

Panelists evaluate the samples individually in a controlled sensory laboratory environment.

-

The order of sample presentation should be randomized for each panelist.

-

Panelists should rinse with purified water between samples.

-

Data is collected using a computerized data acquisition system.

-

Data Analysis: The intensity ratings are converted to numerical data and analyzed using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences between samples and Principal Component Analysis (PCA) to visualize the sensory space.

Caption: A generalized workflow for the sensory evaluation of this compound.

Quantitative Analysis

The quantification of this compound in various matrices is typically performed using gas chromatography-mass spectrometry (GC-MS), often coupled with a sample preparation technique like headspace solid-phase microextraction (HS-SPME).

Objective: To determine the concentration of this compound in a food or fragrance sample.

Methodology: Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

-

Homogenize the sample if it is a solid.

-

Weigh a precise amount of the homogenized sample into a headspace vial.

-

Add a known amount of an appropriate internal standard (e.g., a deuterated analog of this compound or a compound with similar chemical properties but not present in the sample).

-

Seal the vial.

HS-SPME Procedure:

-

Fiber Selection: Choose an SPME fiber with a coating suitable for volatile ketones (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS).

-